(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid
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Overview
Description
(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an ethoxy group and a tert-butoxycarbonyl-protected amino group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki–Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Ethoxy Linker: The protected amino group is then linked to the phenyl ring via an ethoxy group.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The ethoxy and Boc-protected amino groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed via Suzuki–Miyaura coupling.
Boronic Esters: Formed via oxidation of the boronic acid group.
Scientific Research Applications
(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Utilized in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Employed in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid primarily involves its role as a boronic acid reagent in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The Boc-protected amino group and ethoxy linker provide stability and specificity to the compound, allowing it to participate in selective reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the ethoxy and Boc-protected amino groups, making it less specific in certain reactions.
4-(N-Boc-amino)phenylboronic Acid: Similar structure but without the ethoxy linker, which may affect its reactivity and stability.
4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid: Another similar compound with slight structural variations.
Uniqueness
(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid is unique due to the presence of both the ethoxy linker and the Boc-protected amino group. These features provide enhanced stability and specificity, making it a valuable reagent in complex organic synthesis and various scientific applications .
Properties
Molecular Formula |
C13H20BNO5 |
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Molecular Weight |
281.11 g/mol |
IUPAC Name |
[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO5/c1-13(2,3)20-12(16)15-8-9-19-11-6-4-10(5-7-11)14(17)18/h4-7,17-18H,8-9H2,1-3H3,(H,15,16) |
InChI Key |
IDVNQBCKTLXLSH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCNC(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
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